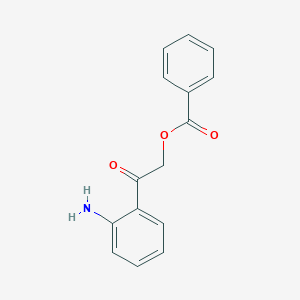
2-(2-Aminophenyl)-2-oxoethyl benzoate
Cat. No. B8532529
M. Wt: 255.27 g/mol
InChI Key: LIAKLOKRRROCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04997840
Procedure details


A mixture of 2-(2-nitrophenyl)-2-oxoethyl benzoate (50 g) and ammonium chloride (1 0.75 g) in water (800 ml) was stirred at 90° for 20 minutes. Iron powder (80 g) was added gradually over a period of 20 minutes. The mixture was stirred at 95° for a further 3 hours and filtered hot through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with hot (80° ) water (100 ml) and then separately with hot (60° ) ethyl acetate (5×300 ml). The aqueous filtrate and aqueous washing were combined and extracted with ethyl acetate (4×400 ml) and the extracts combined with the ethyl acetate washings from above, which had been washed with aqueous sodium chloride (6M, 200 ml). The combined ethyl acetate extracts were dried over sodium sulphate and evaporated to give the novel compound 2-(2-aminophenyl)-2-oxoethyl benzoate, m.p. 125°.
Name
2-(2-nitrophenyl)-2-oxoethyl benzoate
Quantity
50 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-])=O)=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>O.[Fe]>[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19])=[O:12])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-(2-nitrophenyl)-2-oxoethyl benzoate
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 90° for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 95° for a further 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot through diatomaceous earth (
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter bed was washed with hot (80° ) water (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separately with hot (60° ) ethyl acetate (5×300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous filtrate and aqueous washing
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×400 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
had been washed with aqueous sodium chloride (6M, 200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

